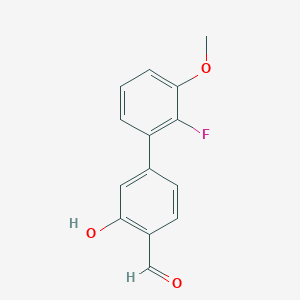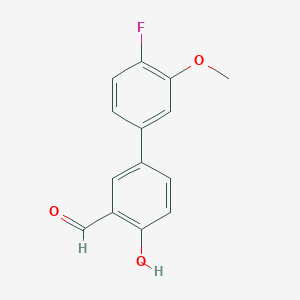
4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%
Descripción general
Descripción
4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% (4-CMPF-2) is a phenolic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a white solid with a molecular weight of 220.6 g/mol and a melting point of 105-106°C. It is insoluble in water but soluble in chloroform, ethanol, and other organic solvents. 4-CMPF-2 is a versatile compound that has been used in various biochemical and physiological studies due to its unique properties.
Aplicaciones Científicas De Investigación
4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a model compound for studying the interactions between small molecules and proteins, as well as for the development of new drugs. 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has also been used as a reagent in the synthesis of other compounds, such as the synthesis of 2-methyl-4-(3-chlorophenyl)-2-formylbenzoic acid. Furthermore, 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been used in the synthesis of polymers, such as poly(4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%) and poly(4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%-co-styrene).
Mecanismo De Acción
The mechanism of action for 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is known that the compound binds to proteins, which can lead to the inhibition of enzyme activity or the induction of conformational changes in proteins. 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% can also interact with DNA, which can lead to the inhibition of gene expression or the induction of mutations.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% are not yet fully understood. However, in vitro studies have shown that 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Furthermore, 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been shown to induce the expression of certain genes involved in the regulation of cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments are that it is a versatile compound that can be used in a variety of biochemical and physiological studies. Furthermore, 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is a relatively inexpensive compound that is readily available. The main limitation of using 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is that the mechanism of action of the compound is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%. Further studies are needed to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, more research is needed to explore the potential applications of 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in drug design and development. Furthermore, research is needed to investigate the potential toxicity of 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%, as well as to develop new synthetic methods for the production of the compound. Finally, research is needed to explore the potential use of 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in the synthesis of other compounds and polymers.
Métodos De Síntesis
4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% can be synthesized through a variety of methods, including the use of a Grignard reaction, a Wittig reaction, and a Friedel-Crafts reaction. The Grignard reaction involves the reaction of a Grignard reagent with a carbonyl compound to form an intermediate that can be further reacted to form 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. Finally, the Friedel-Crafts reaction involves the reaction of an alkyl halide with an aromatic compound to form an alkylated aromatic compound.
Propiedades
IUPAC Name |
5-(3-chloro-2-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)15)10-5-6-14(17)11(7-10)8-16/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNQKRLMNRATPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685187 | |
| Record name | 3'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1111120-27-4 | |
| Record name | 3'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















